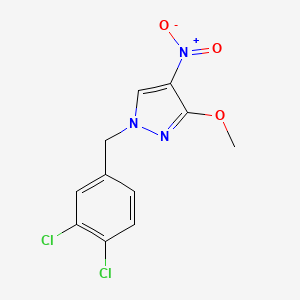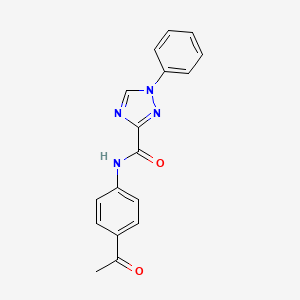
1-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole
Descripción general
Descripción
1-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole, commonly known as DCBNP, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of pyrazoles, which are known for their diverse biological activities. DCBNP has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. In
Mecanismo De Acción
The mechanism of action of DCBNP is not fully understood. However, it has been proposed that DCBNP may inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. This may explain its anti-inflammatory activity. DCBNP has also been found to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the programmed cell death pathway.
Biochemical and Physiological Effects
DCBNP has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DCBNP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells. DCBNP has also been found to induce apoptosis in cancer cells, which may explain its anti-cancer activity. In addition, DCBNP has been found to exhibit potent anti-microbial activity against a range of bacteria, including MRSA and P. aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCBNP is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. DCBNP has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, which are all areas of high medical need. In addition, DCBNP is relatively easy to synthesize, which makes it accessible for research purposes.
However, there are also some limitations associated with the use of DCBNP in lab experiments. One of the main limitations is its potential toxicity. DCBNP has been found to exhibit cytotoxicity in some cell types, which may limit its use in certain experiments. In addition, the mechanism of action of DCBNP is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on DCBNP. One area of research is the development of DCBNP-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of research is the development of DCBNP-based chemotherapeutic agents for the treatment of cancer. In addition, there is a need for further research on the mechanism of action of DCBNP, which may help to identify new targets for drug development. Finally, there is a need for further studies on the potential toxicity of DCBNP, which may inform the safe use of this compound in lab experiments and potential clinical applications.
Conclusion
In conclusion, DCBNP is a promising compound with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. The synthesis of DCBNP is relatively easy, which makes it accessible for research purposes. DCBNP has been extensively studied for its potential applications in scientific research, and there are several future directions for research on this compound. However, there are also some limitations associated with the use of DCBNP in lab experiments, including its potential toxicity and the need for further research on its mechanism of action. Overall, DCBNP is a valuable compound for scientific research, and further studies on its potential applications are warranted.
Aplicaciones Científicas De Investigación
DCBNP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. DCBNP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that DCBNP may have therapeutic potential for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of research is its anti-cancer activity. DCBNP has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and colon cancer cells. This suggests that DCBNP may have potential as a chemotherapeutic agent for the treatment of cancer.
DCBNP has also been studied for its anti-microbial activity. It has been found to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This suggests that DCBNP may have potential as a new class of antibiotics.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-methoxy-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-19-11-10(16(17)18)6-15(14-11)5-7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOKSOJQMWGIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)




![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)

![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)


![ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4234786.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)
